tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of functional groups: Functional groups such as tert-butyl and benzyloxycarbonyl are introduced through reactions with suitable reagents.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants and control reaction conditions precisely.
Automated systems: For the addition of reagents and monitoring of reaction parameters.
Efficient purification systems: Such as continuous chromatography to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups and structure.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure but different functional groups.
Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate: Another bicyclic compound with different substituents.
Uniqueness
tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[22
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14?,15-,16?/m0/s1 |
InChI Key |
GTHIMSKFPVNTLG-PCKAHOCUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.